5-(4-chlorobenzyl)-1H-tetrazole
Overview
Description
Synthesis Analysis
The synthesis of 5-(4-chlorobenzyl)-1H-tetrazole and related derivatives typically involves reactions utilizing chlorobenzyl precursors and azide compounds. Recent advancements in the synthesis of 5-substituted tetrazoles highlight the importance of these compounds in various chemical syntheses, including their role as intermediates in producing other heterocyclic compounds. These methods often employ conditions that favor the formation of the tetrazole ring, sometimes involving microwave-assisted synthesis or the use of specific catalysts to improve yield and selectivity (Roh, Vávrová, & Hrabálek, 2012).
Molecular Structure Analysis
The crystal structure and molecular analysis of tetrazole derivatives, including those substituted at the 5-position with a chlorobenzyl group, reveal interesting aspects of their geometry. X-ray crystallography studies show that the tetrazole rings are planar, indicating minimal conjugation with adjacent aryl rings. This planarity affects the compound's interactions and stability, providing a basis for understanding its reactivity and binding properties in various chemical and biological contexts (Al-Hourani et al., 2015).
Scientific Research Applications
Medicinal Chemistry Applications : Tetrazoles, particularly 5-substituted 1H-tetrazoles, are used as bioisosteric replacements for carboxylic acids in drug development. They are found in various clinical drugs due to their similar acidity but higher lipophilicity and metabolic resistance compared to carboxylic acids (Mittal & Awasthi, 2019).
Synthesis of Other Heterocycles : In organic chemistry, 5-substituted tetrazoles are utilized as intermediates in the synthesis of other heterocycles (J. Roh, K. Vávrová, & A. Hrabálek, 2012).
Molecular Docking Studies : Docking studies of tetrazole derivatives have been conducted to understand their orientation and interaction within the active site of the cyclooxygenase-2 enzyme, indicating their potential as COX-2 inhibitors (Al-Hourani et al., 2015).
Antibacterial and Antifungal Activities : Certain chlorobenzyl-oxy-phenyl-ethyl-thio-1H-tetrazole derivatives have shown potent antifungal activity, highlighting their potential in developing new antimicrobial agents (Ajay N Ambhore, 2021).
Electrochemical Studies : The electron-induced reactivity of tetrazole derivatives, including 5-(4-chlorophenyl)-1H-tetrazole, has been studied for potential applications in material science (Luxford, Fedor, & Kočišek, 2021).
Coordination Chemistry : Tetrazoles are also significant in coordination chemistry, where they act as nitrogen-containing heterocyclic ligands, showing potential in creating metal-organic coordination polymers with varied physical properties (Zhao et al., 2008).
Photographic Industry and Explosives : Some tetrazoles find applications in the photographic industry and as components of explosives, demonstrating their versatile utility in different industrial sectors (Aminimanesh & Shirian, 2017).
Safety And Hazards
The safety data sheet for 4-Chlorobenzyl alcohol, a related compound, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . Similarly, 4-Chlorobenzoyl chloride is also considered hazardous, causing severe skin burns, eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVBWDXECSSTFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNN=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352342 | |
Record name | 5-(4-chlorobenzyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorobenzyl)-1H-tetrazole | |
CAS RN |
14064-61-0 | |
Record name | 5-(4-chlorobenzyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-CHLOROBENZYL)-2H-TETRAAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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